molecular formula C11H13NO3S B14167713 4-acetyl-N-cyclopropylbenzenesulfonamide CAS No. 620986-49-4

4-acetyl-N-cyclopropylbenzenesulfonamide

Cat. No.: B14167713
CAS No.: 620986-49-4
M. Wt: 239.29 g/mol
InChI Key: ZTAUEPZRKPEAKC-UHFFFAOYSA-N
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Description

4-acetyl-N-cyclopropylbenzenesulfonamide is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol It is characterized by the presence of an acetyl group, a cyclopropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-cyclopropylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-cyclopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. Additionally, the acetyl and cyclopropyl groups can modulate the compound’s binding affinity and selectivity towards different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-cyclopropylbenzenesulfonamide is unique due to the presence of both the acetyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic applications .

Properties

CAS No.

620986-49-4

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

4-acetyl-N-cyclopropylbenzenesulfonamide

InChI

InChI=1S/C11H13NO3S/c1-8(13)9-2-6-11(7-3-9)16(14,15)12-10-4-5-10/h2-3,6-7,10,12H,4-5H2,1H3

InChI Key

ZTAUEPZRKPEAKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC2

solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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